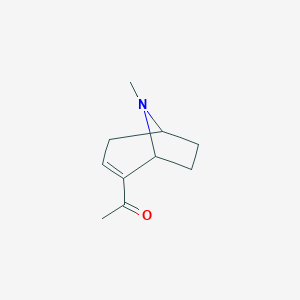
Ferruginine
Übersicht
Beschreibung
Ferruginine is a chemical compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom. The 8-azabicyclo[3.2.1]octane scaffold is the central core of this compound, which is known for its interesting biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to Ferruginine, can be achieved through various enantioselective methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Ferruginine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ferruginine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Ferruginine involves its interaction with specific molecular targets in the body. The nitrogen atom in the bicyclic structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure.
Atropine: A well-known tropane alkaloid used in medicine.
Scopolamine: Another tropane alkaloid with significant biological activity.
Uniqueness
Ferruginine is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other tropane alkaloids .
Eigenschaften
CAS-Nummer |
137331-57-8 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
KQIRSQYBYQBMIG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2C |
Kanonische SMILES |
CC(=O)C1=CCC2CCC1N2C |
Synonyme |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














